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molecular formula C14H11ClO2 B8673923 2-Benzyl-4-chlorobenzoic acid CAS No. 81992-90-7

2-Benzyl-4-chlorobenzoic acid

Cat. No. B8673923
M. Wt: 246.69 g/mol
InChI Key: KGHIGKJJSTWDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04354973

Procedure details

To a solution of 5.0 g of cupric sulfate in 3 liters of concentrated ammonium hydroxide was added 300 g (4.6 mole) of activated zinc dust and 100 g (0.42 mole) of 2-benzoyl-4-chlorobenzoic acid. The mixture was refluxed for 3 days, during which the volume was maintained by the addition of concentrated ammonium hydroxide. The mixture was cooled, and the excess zinc was removed by filtration. The filtrate was acidified by the addition of concentrated hydrochloric acid to a pH of 3. The resulting percipitate was collected by filtration, and dried to constant weight to give a white solid with mp 142°-144°.
[Compound]
Name
cupric sulfate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[OH-].[NH4+].[Zn]>[CH2:1]([C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
cupric sulfate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
3 L
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
300 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 days, during which the volume
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess zinc was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was acidified by the addition of concentrated hydrochloric acid to a pH of 3
FILTRATION
Type
FILTRATION
Details
The resulting percipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried to constant weight
CUSTOM
Type
CUSTOM
Details
to give a white solid with mp 142°-144°

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C(=O)O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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